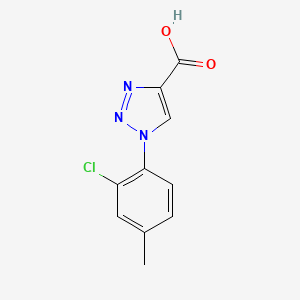
1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
説明
1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H8ClN3O2 and its molecular weight is 237.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, anticancer, and other pharmacological effects. The findings are supported by various studies and data tables summarizing relevant research.
- Molecular Formula : C10H8ClN3O2
- Molecular Weight : 237.64 g/mol
- CAS Number : [insert CAS number here if available]
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. A study highlighted that compounds with a triazole core demonstrated excellent activity against various bacteria, including E. coli, S. aureus, and P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 1.95 µg/mL .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Bacteria Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1-(2-chloro-4-methylphenyl) | E. coli | 0.25 | |
| 1-(2-chloro-4-methylphenyl) | S. aureus | 0.50 | |
| 1-(2-chloro-4-methylphenyl) | P. aeruginosa | 0.75 |
Antifungal Activity
Triazole compounds are also recognized for their antifungal properties. The compound has shown potential in inhibiting fungal growth, particularly against strains resistant to conventional treatments. Its mechanism of action often involves inhibiting ergosterol synthesis, crucial for fungal cell membrane integrity .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, certain triazole derivatives showed IC50 values as low as 10 µM against breast cancer cells .
Other Pharmacological Activities
In addition to antibacterial and antifungal activities, triazole derivatives have been investigated for their anti-inflammatory and analgesic properties. Some studies suggest that these compounds may inhibit pro-inflammatory cytokines and reduce pain responses in animal models .
Case Study 1: Antibacterial Efficacy
In a study conducted by Muthal et al., the antibacterial efficacy of synthesized triazole derivatives was evaluated against multiple bacterial strains. The compound with a specific substitution pattern exhibited significant inhibition comparable to standard antibiotics like levofloxacin .
Case Study 2: Anticancer Properties
A recent investigation into the anticancer effects of triazole derivatives revealed that certain modifications to the triazole ring can enhance cytotoxicity against specific cancer cell lines. The study found that compounds with electron-withdrawing groups showed improved activity due to increased lipophilicity and better cellular uptake .
特性
IUPAC Name |
1-(2-chloro-4-methylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-2-3-9(7(11)4-6)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZHRMZQKIYTLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















